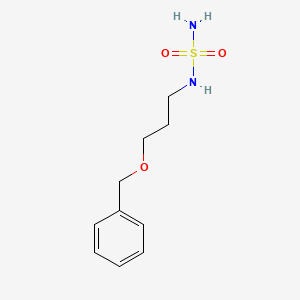![molecular formula C27H22N4O3 B8465391 N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B8465391.png)
N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide is a complex organic compound that features a unique combination of imidazole and chromen structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and chromen intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include aromatic aldehydes, amines, and various catalysts to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
化学反応の分析
Types of Reactions
N’-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
N’-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties .
作用機序
The mechanism of action of N’-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The chromen structure may interact with biological membranes or proteins, affecting cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways .
類似化合物との比較
Similar Compounds
- 1-(4-Hydroxyphenyl)imidazole
- 2-(Substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl)ethanone
- 4-(1H-Imidazol-1-yl)aniline
Uniqueness
N’-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide is unique due to its specific combination of imidazole and chromen structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials .
特性
分子式 |
C27H22N4O3 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide |
InChI |
InChI=1S/C27H22N4O3/c1-18(28)30-21-9-12-24-23(15-21)25(32)27(33-16-19-5-3-2-4-6-19)26(34-24)20-7-10-22(11-8-20)31-14-13-29-17-31/h2-15,17H,16H2,1H3,(H2,28,30) |
InChIキー |
FHYOEYRKWCWYJG-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC2=C(C=C1)OC(=C(C2=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)N5C=CN=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 4-[1-methoxy-3-(2-nitrophenyl)-1-oxopropan-2-yl]piperazine-1-carboxylate](/img/structure/B8465322.png)
![2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-3-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B8465344.png)

![3-(Chloromethyl)-5-methylbenzo[b]thiophene](/img/structure/B8465350.png)


![(1R,5S)-7-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B8465359.png)


![tert-butyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-4-ylcarbamate](/img/structure/B8465377.png)




